(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate
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Overview
Description
(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate is a chemical compound that features a unique structure combining an imidazolidinone moiety with a furan ring and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate typically involves the following steps:
Formation of the Imidazolidinone Moiety: The imidazolidinone ring can be synthesized through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Furan Ring: The furan ring can be introduced through a Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl group by formaldehyde and a primary or secondary amine.
Acetylation: The final step involves the acetylation of the furan ring to form the acetate ester. This can be achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction of the imidazolidinone moiety can yield imidazolidine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways by binding to its targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl propionate: Similar structure but with a propionate ester instead of an acetate ester.
(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl butyrate: Similar structure but with a butyrate ester.
Uniqueness
(5-{[(2-Oxoimidazolidin-1-yl)imino]methyl}furan-2-yl)methyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61835-92-5 |
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Molecular Formula |
C11H13N3O4 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
[5-[(2-oxoimidazolidin-1-yl)iminomethyl]furan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H13N3O4/c1-8(15)17-7-10-3-2-9(18-10)6-13-14-5-4-12-11(14)16/h2-3,6H,4-5,7H2,1H3,(H,12,16) |
InChI Key |
GETXRFAGXQQRQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C=NN2CCNC2=O |
Origin of Product |
United States |
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